molecular formula C24H25F2N3 B1389029 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine CAS No. 914349-63-6

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine

Cat. No.: B1389029
CAS No.: 914349-63-6
M. Wt: 393.5 g/mol
InChI Key: MCHJHYOGYPFAMJ-UHFFFAOYSA-N
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Description

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine is a complex organic compound with the molecular formula C24H25F2N3 It is characterized by the presence of a piperazine ring substituted with bis(4-fluorophenyl)methyl and phenylamine groups

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structural similarity to other piperazine derivatives, it may act as a ligand for certain receptors, initiating a series of intracellular events .

Biochemical Pathways

Based on its structure, it could potentially interfere with pathways involving the receptors or enzymes it binds to .

Result of Action

It’s possible that the compound could have various effects depending on the cells and tissues it interacts with .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect its pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine typically involves multi-step organic reactions. One common method starts with the reaction of 4-fluorobenzyl chloride with piperazine to form 4-[bis(4-fluorophenyl)methyl]piperazine. This intermediate is then reacted with 4-aminobenzyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1-Bis(4-fluorophenyl)methyl piperazine: Similar in structure but lacks the phenylamine group.

    Bis(4-fluorophenyl)methanol: Contains the bis(4-fluorophenyl) moiety but with a hydroxyl group instead of piperazine.

Uniqueness

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N3/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)29-15-13-28(14-16-29)17-18-1-11-23(27)12-2-18/h1-12,24H,13-17,27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHJHYOGYPFAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)N)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661708
Record name 4-({4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-63-6
Record name 4-({4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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